molecular formula C18H20N6O2S B5532668 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

Cat. No. B5532668
M. Wt: 384.5 g/mol
InChI Key: HQDRYLHHLLREGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves the reaction of suitable sulfonyl chlorides with amines or other nitrogen-containing compounds. For instance, a study describes a one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide with high yield, indicating the practical approaches to sulfonamide synthesis through the reaction of benzene sulfonyl chloride with amines in the presence of base and a scavenger (Ijuomah, Ike, & Obi, 2022)(Ijuomah et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives reveals significant interactions, such as hydrogen bonding and π-π stacking, that influence their properties and reactivity. For example, the molecular and supramolecular structures of different N-[2-(pyridin-2-yl)ethyl]sulfonamides have been reported, showcasing various hydrogen bonds and stacking interactions (Jacobs, Chan, & O'Connor, 2013)(Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including condensation and substitution, contributing to their versatility in chemical synthesis and modifications. For instance, the synthesis and reaction of N-(4-pyridylmethyl)benzenesulfonamides to yield N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines demonstrate the reactivity of sulfonamide groups (Braña, Castellano, & Yunta, 1990)(Braña, Castellano, & Yunta, 1990).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined by their molecular structure and intermolecular interactions. The crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for example, shows molecular chains and three-dimensional networks formed by π–π interactions and hydrogen bonding (Mohamed-Ezzat, Kariuki, & Azzam, 2023)(Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interaction with other molecules, are integral to their function and applications. The analysis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides as anticancer agents underscores the importance of chemical modifications in altering biological activity (Farah et al., 2011)(Farah et al., 2011).

properties

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-14-7-8-16(20-13-14)22-18-10-9-17(23-24-18)19-11-12-21-27(25,26)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDRYLHHLLREGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

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